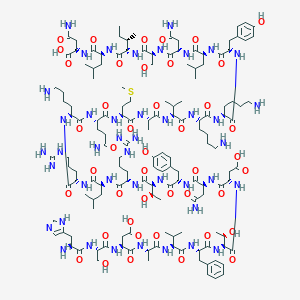

![molecular formula C31H57N5O9 B549376 (3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid CAS No. 11076-29-2](/img/structure/B549376.png)

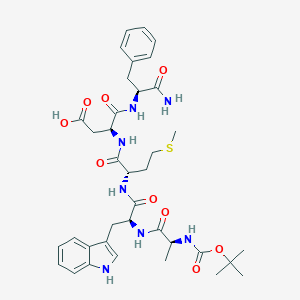

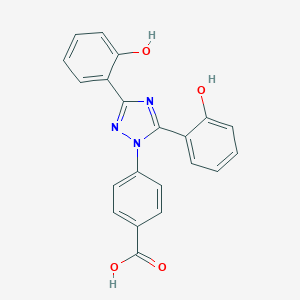

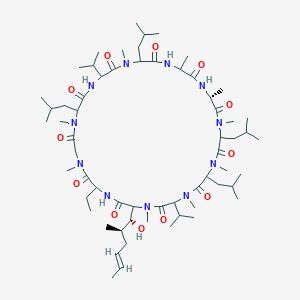

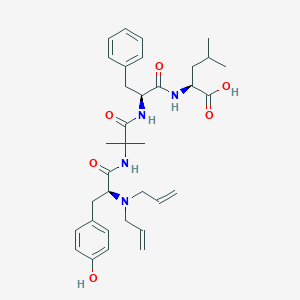

(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid

Overview

Description

Acetyl Pepstatin is an HIV-1 protease inhibitor (Ki = 20 nM at pH 4.7), also inhibits HIV-2 protease (Ki = 5 nM at pH 4.7). It shows antiviral property.

Scientific Research Applications

Synthesis Techniques and Applications

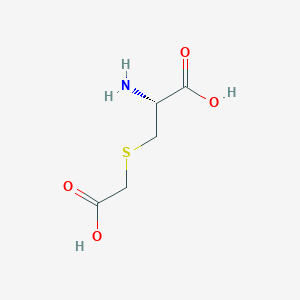

Synthesis from L-Leucine

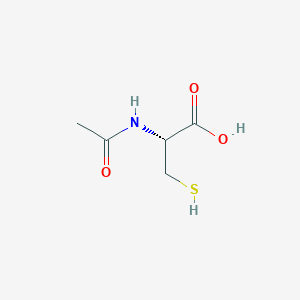

A study by Yin (2015) outlined the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine. This synthesis involved protection of amino and carboxyl groups, nucleophilic substitution, stereoselective reduction, and oxidation processes, yielding an overall yield of about 33.6% (Yin, 2015).

Biologically Important Threo-β-Hydroxy-γ-amino Acids Synthesis

Shinozaki et al. (1996) synthesized biologically important threo-β-hydroxy-γ-amino acids, including (3S,4S)-statine, from D-glucosamine. This involved C(6)-carbon degradation and elimination of the C(4)-hydroxy group of D-glucosamine, yielding key intermediates for synthesizing target compounds (Shinozaki et al., 1996).

Analogues for Carboxyl Protease Inhibition

Rich et al. (1980) synthesized analogues of the carboxyl protease inhibitor, pepstatin, from N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid. This study found that specific structural changes in the analogues significantly affected their ability to inhibit pepsin and renin (Rich et al., 1980).

Facile Synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids

Ishibuchi et al. (1992) presented a stereoselective preparation of (2S,3R)-3-amino-2-hydroxycarboxylic acids, key components of Amastatin and Bestatin, from previously reported chiral synthons (Ishibuchi et al., 1992).

properties

CAS RN |

11076-29-2 |

|---|---|

Product Name |

(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid |

Molecular Formula |

C31H57N5O9 |

Molecular Weight |

643.8 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C31H57N5O9/c1-15(2)11-21(32)23(38)13-25(40)36(30(44)19(9)33-22(12-16(3)4)24(39)14-26(41)42)31(45)28(18(7)8)35-29(43)27(17(5)6)34-20(10)37/h15-19,21-24,27-28,33,38-39H,11-14,32H2,1-10H3,(H,34,37)(H,35,43)(H,41,42)/t19-,21-,22?,23-,24-,27-,28-/m0/s1 |

InChI Key |

WKYBEGDEGRCZNF-LBTYKNIQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O |

SMILES |

CC(C)CC(C(CC(=O)N(C(=O)C(C)NC(CC(C)C)C(CC(=O)O)O)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O)N |

Canonical SMILES |

CC(C)CC(C(CC(=O)N(C(=O)C(C)NC(CC(C)C)C(CC(=O)O)O)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O)N |

Appearance |

Solid powder |

boiling_point |

992.8±65.0 °C at 760 mmHg |

melting_point |

N/A |

Other CAS RN |

56093-98-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

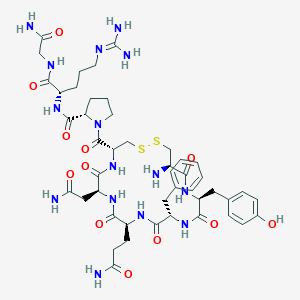

sequence |

Ac-Val-Val-Sta-Ala-Sta-OH |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

-20°C |

synonyms |

Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |

Origin of Product |

United States |

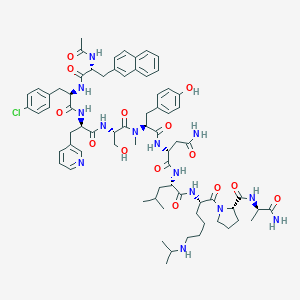

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)